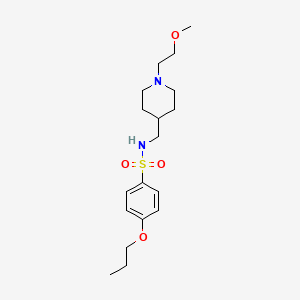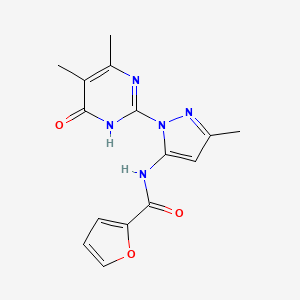
(2-Chloro-1,3-thiazol-5-yl)methyl 2-thiophenecarboxylate
Übersicht
Beschreibung
“(2-chloro-1,3-thiazol-5-yl)methyl acetate” is a chemical compound with the CAS Number: 339018-65-4 . It has a molecular weight of 191.64 . It is a low melting solid with a melting point of 75 - 80@1mm Hg .
Molecular Structure Analysis
The InChI code for “(2-chloro-1,3-thiazol-5-yl)methyl acetate” is 1S/C6H6ClNO2S/c1-4(9)10-3-5-2-8-6(7)11-5/h2H,3H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
As mentioned earlier, “(2-chloro-1,3-thiazol-5-yl)methyl acetate” is a low melting solid with a melting point of 75 - 80@1mm Hg . It should be stored under inert gas at 4C .Wissenschaftliche Forschungsanwendungen
Synthesis and Organic Chemistry Applications
Synthetic Routes and Cyclization Reactions
This compound has been utilized in the synthesis of novel compounds through cyclization reactions. For instance, its analogs have been designed and synthesized through the cyclization of thioamide with chloroacetoacetate, achieving yields above 60% (Tang Li-jua, 2015). Such synthetic routes are crucial for developing new chemical entities with potential biological activities.
Metal-Organic Frameworks (MOFs)
Thiophene-based MOFs have been constructed using thiophene-functionalized dicarboxylate ligands, showing diverse structures and potential applications in luminescence sensing and pesticide removal (Yang Zhao et al., 2017). These frameworks can serve as efficient sensory materials for detecting environmental contaminants.
Anti-Tumor Agents
A series of bis-pyrazolyl-thiazoles incorporating the thiophene moiety have shown promising anti-tumor activities against hepatocellular carcinoma cell lines, indicating the potential medicinal applications of such compounds (S. M. Gomha, M. M. Edrees, Farag M. A. Altalbawy, 2016).
Material Science and Polymer Chemistry
Electrochromic Properties
The compound has been involved in the synthesis of polymers with electrochromic properties, indicating its utility in the development of materials for electronic displays and devices (A. Aydın, I. Kaya, 2013).
Photopolymerization and Copolymers
It has also been used in the synthesis of novel copolymers containing carbazole, showcasing its application in the preparation of materials with specific electronic properties, such as high-efficiency polymer solar cells (Ruiping Qin et al., 2009).
Medicinal Chemistry and Biological Activities
- Biological Activities: Research has highlighted the synthesis of benzo[b]thiophene derivatives showing a wide spectrum of pharmacological properties, indicating the potential of thiophene-based compounds in drug development (A. Isloor, B. Kalluraya, K. Sridhar Pai, 2010).
Environmental Sensing and Remediation
- Sensing and Removal of Environmental Contaminants: Thiophene-based compounds have been explored for their sensing properties towards environmental pollutants, such as nitrobenzene and acetone, as well as for the removal of pesticides from waste solutions, demonstrating their utility in environmental monitoring and remediation efforts (Wang Tian-gui, 2006).
Safety and Hazards
The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . These codes indicate various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) . The compound should be handled with appropriate safety measures.
Wirkmechanismus
Target of Action
The compound contains a thiazole ring, which is a common structural motif in many biologically active molecules. Thiazole derivatives have been found to interact with a variety of biological targets, including enzymes, receptors, and DNA . .
Mode of Action
The mode of action would depend on the specific targets of the compound. For example, if the compound interacts with an enzyme, it might inhibit the enzyme’s activity, leading to changes in the metabolic pathway that the enzyme is involved in .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to say which biochemical pathways might be affected. Thiazole derivatives have been found to affect a variety of pathways, including those involved in inflammation and pain perception .
Result of Action
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. For example, if the compound inhibits an enzyme involved in inflammation, it might reduce inflammation at the cellular level .
Eigenschaften
IUPAC Name |
(2-chloro-1,3-thiazol-5-yl)methyl thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2S2/c10-9-11-4-6(15-9)5-13-8(12)7-2-1-3-14-7/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLOVHABFUVTLKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)OCC2=CN=C(S2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201324647 | |
| Record name | (2-chloro-1,3-thiazol-5-yl)methyl thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201324647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818715 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
341967-67-7 | |
| Record name | (2-chloro-1,3-thiazol-5-yl)methyl thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201324647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-chloroacetyl)-methylamino]-N-propan-2-ylacetamide](/img/structure/B2933803.png)
![2-(3,4-dimethylphenyl)-5-{3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2933805.png)
![5-(isopentylthio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2933807.png)
![3-(4-Methoxyphenyl)-5-[(phenylsulfanyl)methyl]isoxazole](/img/structure/B2933808.png)





![Ethyl 2-amino-1-[2-[(2-fluorobenzoyl)amino]ethyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B2933819.png)
![N-[2-(Oxolan-3-yloxy)pyridin-4-yl]prop-2-enamide](/img/structure/B2933820.png)
![ethyl 2-(2-((4-chlorophenyl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2933821.png)
![N-(2,4-difluorophenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2933823.png)
